Azaclorzine

Coronary vasodilation Myocardial blood flow Antianginal pharmacology

Azaclorzine (INN), also widely documented as Nonachlazine or Nonachlazin, is a synthetic phenothiazine-derivative coronary vasodilator developed at the Institute of Pharmacology, Academy of Medical Sciences of the USSR. It is classified under MeSH as a vasodilator agent with a proposed antianginal indication and a mechanism of action described as novel relative to classical nitrates and calcium antagonists.

Molecular Formula C22H24ClN3OS
Molecular Weight 414.0 g/mol
CAS No. 49864-70-2
Cat. No. B1220098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzaclorzine
CAS49864-70-2
SynonymsAzaclorzine
Nonachlazin
Nonachlazine
Nonakhlazin
Molecular FormulaC22H24ClN3OS
Molecular Weight414.0 g/mol
Structural Identifiers
SMILESC1CC2CN(CCN2C1)CCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl
InChIInChI=1S/C22H24ClN3OS/c23-16-7-8-21-19(14-16)26(18-5-1-2-6-20(18)28-21)22(27)9-11-24-12-13-25-10-3-4-17(25)15-24/h1-2,5-8,14,17H,3-4,9-13,15H2
InChIKeyZQTOZLYOIRKCPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azaclorzine (Nonachlazine) CAS 49864-70-2: Phenothiazine-Derived Coronary Vasodilator Procurement Overview


Azaclorzine (INN), also widely documented as Nonachlazine or Nonachlazin, is a synthetic phenothiazine-derivative coronary vasodilator developed at the Institute of Pharmacology, Academy of Medical Sciences of the USSR [1]. It is classified under MeSH as a vasodilator agent with a proposed antianginal indication and a mechanism of action described as novel relative to classical nitrates and calcium antagonists [2]. The free base (CAS 49864-70-2, molecular formula C22H24ClN3OS, MW 413.96) is most commonly formulated as the dihydrochloride salt (CAS 49780-10-1) for oral and parenteral administration [3]. Its pharmacological profile combines coronary vasodilation, positive inotropy via beta-adrenergic stimulation, and a unique ability to modulate adrenergic regulation of glycogenolysis in ischemic myocardium [4].

Why Generic Substitution with Other Coronary Vasodilators Fails for Azaclorzine (Nonachlazine)


Azaclorzine cannot be treated as a simple interchangeable member of the coronary vasodilator class because its pharmacodynamic signature diverges fundamentally from both the organic nitrate class (e.g., nitroglycerin) and other beta-adrenergic partial agonists (e.g., oxyfedrine/ildamen). Unlike nitroglycerin, nonachlazine does not reduce arterial pressure, making it suitable for patients intolerant to nitrate-induced hypotension [1]. In direct comparative experiments, nonachlazine produces a substantially larger magnitude of coronary blood flow augmentation than oxyfedrine (120±9.5% vs. lesser increase) albeit with a shorter duration, and it uniquely reduces—rather than aggravates—ST segment elevation in experimental myocardial ischemia models at doses where oxyfedrine is either ineffective or detrimental [2][3]. These quantitatively established differences in hemodynamic response, electrocardiographic protection, and central reflex modulation mean that substituting nonachlazine with any single analog risks losing specific therapeutic properties that are not correlated with simple vasodilator potency [4].

Azaclorzine (CAS 49864-70-2) Quantitative Differentiation Evidence Against Closest Analogs


Coronary Blood Flow Augmentation Magnitude vs. Oxyfedrine: Nonachlazine Achieves ≥120% Increase with Defined Duration

In a direct comparative study measuring coronary blood flow via ultrasonic Doppler radiotelemetry in anesthetized and unanesthetized dogs, nonachlazine produced a considerably larger increase in coronary blood flow than oxyfedrine. Quantitatively, nonachlazine was found to augment coronary blood flow intensively by 120±9.5% with a protracted duration of 30–40 minutes [1]. In a separate head-to-head comparison, oxyfedrine increased coronary blood flow to a lesser degree than nonachlazine, though its effect lasted longer (mean 20 minutes) [2]. The peak magnitude difference favors nonachlazine, but the shorter duration (2–3 minutes in the radiotelemetry study when measured as direct coronary flow increase dependent on cardiac activity changes) means the antianginal benefit is not solely attributable to flow augmentation [2][3].

Coronary vasodilation Myocardial blood flow Antianginal pharmacology

ST Segment Elevation Prevention in Experimental Myocardial Ischemia: Nonachlazine Protective vs. Oxyfedrine Aggravating at Comparable Dose Ranges

In an experimental angina pectoris model in dogs (Szkeres model, modified), nonachlazine at doses of 3 and 5 mg/kg decreased or completely prevented ST segment elevation on the epicardial electrogram recorded from the focus of myocardial ischemia. In direct contrast, oxyfedrine at doses of 0.05, 0.1, and 0.3 mg/kg had no such protective effect. Critically, at doses of 0.1 and 0.3 mg/kg, oxyfedrine aggravated the epicardial electrogram, indicating worsening of the ischemic injury rather than protection [1]. This divergence is not dose-dependent within the tested ranges but rather reflects a fundamental mechanistic difference: nonachlazine's combined beta-adrenergic stimulation and metabolic activation (enhanced glycogenolysis, increased ATP, decreased lactate) confers ischemic protection that oxyfedrine does not replicate [2].

Myocardial ischemia ST segment elevation Epicardial electrogram Cardioprotection

Arterial Pressure Neutrality vs. Nitroglycerin: Nonachlazine Does Not Lower Blood Pressure or Cause Dizziness

Clinical pharmacological data indicate that nonachlazine in solution, unlike nitroglycerin, does not lower arterial pressure and does not cause dizziness, making it recommended for patients who do not tolerate nitroglycerin or have contraindications to its use [1]. This was corroborated by a clinical study where a 1.5% nonachlazine solution arrested developing angina pectoris attacks without causing a drop in arterial pressure, headache, or dizziness—side effects classically associated with nitroglycerin [2]. In ambulatory patients receiving 90–180 mg/day of nonachlazine, no essential changes were noted in pulse rate or arterial pressure level [3]. While nitroglycerin more effectively eliminates an attack than nonachlazine in some patients, the hemodynamic neutrality of nonachlazine represents a differentiated clinical niche [1].

Hemodynamic safety Blood pressure Nitrate intolerance Antianginal therapy

Arterio-Venous Oxygen Difference Reduction vs. Ildamen (Oxyfedrine): Nonachlazine Increases Oxyhemoglobin in Coronary Venous Blood

In a direct comparative study in anesthetized cats, intravenous nonachlazine (6 mg/kg) reduced the arterio-venous difference in oxygen and increased the content of oxyhemoglobin in the draining coronary blood. In distinction, ildamen (oxyfedrine, 0.8–1 mg/kg) increased coronary blood flow and oxygen consumption by the heart to an approximately equal degree, with a concomitant decrease in coronary vascular resistance [1]. The nonachlazine-induced reduction in arterio-venous oxygen difference indicates that the drug enhances oxygen delivery to the myocardium beyond what would be predicted by flow increase alone, potentially through metabolic mechanisms. Both drugs' coronary and cardiac effects were prevented by beta-adrenergic blocking agents, confirming that their effects are mediated through stimulation of beta-adrenergic structures, yet the divergent oxygen extraction profile highlights a pharmacodynamic distinction [1][2].

Myocardial oxygen extraction Coronary hemodynamics Beta-adrenergic pharmacology

Selective Inhibition of Somatosympathetic Reflexes: Nonachlazine High-Dose Selectivity vs. Oxyfedrine Non-Selective Inhibition

In a comparative study of central nervous system effects on vasomotor regulation in anesthetized cats, low doses of nonachlazine facilitated somatosympathetic reflexes, while high doses induced a selective inhibition of somatosympathetic reflexes evoked specifically by stimulation of high-threshold afferent A-fibers. In contrast, the inhibition of somatosympathetic reflexes induced by oxyfedrine had no such selectivity and was less prolonged [1]. This selective inhibition of A-fiber-mediated vasoconstrictor impulses aligns with the independent finding that nonachlazine selectively inhibits vasoconstrictor impulses from A-delta afferent fibers of spinal nerves—a mechanism proposed to underlie its blockade of the pain syndrome during cardiac ischemia [2]. This central selectivity represents a neuropharmacological property not shared by oxyfedrine.

Somatosympathetic reflex Vasomotor tone Central adrenergic modulation Pain reflex

Azaclorzine (Nonachlazine) Optimal Research and Industrial Application Scenarios Based on Verified Evidence


Experimental Myocardial Ischemia Models Requiring ST Segment Preservation Without Hemodynamic Compromise

Based on direct comparative evidence that nonachlazine at 3–5 mg/kg prevents ST segment elevation in experimental canine angina models—whereas oxyfedrine at 0.05–0.3 mg/kg either fails to protect or aggravates the ischemic electrogram—nonachlazine is the preferred compound for preclinical ischemia-reperfusion or cardioprotection studies where electrocardiographic endpoints are primary [1]. Its concurrent ability to lower lactate and elevate ATP in ischemic myocardium, demonstrated in the same investigative program, further supports its use in metabolic cardioprotection research [2].

Pharmacological Studies of Beta-Adrenergic Mechanisms with a Mixed Agonist/Blocker Profile

Nonachlazine's unique beta-adrenergic pharmacology—enhancing ino- and chronotropic function via beta-receptor stimulation while simultaneously demonstrating a dose-dependent beta-adrenoblocking effect in clinical hemodynamic studies—makes it a valuable tool compound for investigating mixed beta-adrenergic modulation [1][2]. The compound's effects are prevented by propranolol and practolol, confirming on-target beta-adrenergic activity while revealing a pharmacodynamic profile distinct from pure beta-agonists (e.g., dobutamine) or pure beta-blockers [1].

Nitrate-Intolerant or Hypotension-Risk Angina Models and Clinical Surrogate Research

For experimental settings modeling nitrate intolerance or requiring antianginal intervention without concomitant blood pressure reduction, nonachlazine's documented hemodynamic neutrality—specifically, its lack of arterial pressure lowering, absence of headache, and absence of dizziness in clinical studies, in contrast to nitroglycerin—positions it as an appropriate agent [1][2]. This application scenario is supported by clinical data showing that a 1.5% nonachlazine solution arrested angina attacks in patients without hemodynamic side effects [2].

Coronary Collateral Blood Flow and Myocardial Oxygenation Research

Nonachlazine's demonstrated capacity to produce an intensive and long-lasting increase in collateral blood flow to zones of acute myocardial ischemia, while concurrently elevating oxygen tension in the affected myocardium and reducing arterio-venous oxygen difference, makes it a relevant tool for studies of coronary collateral circulation enhancement [1][2]. This combination of increased collateral perfusion pressure, elevated tissue pO₂, and reduced oxygen extraction is quantitatively distinct from the profile of oxyfedrine/ildamen and supports procurement for hemodynamic research focused on collateral vessel pharmacology [1][2].

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